6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
Overview
Description
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Resolution and Synthesis of Moxifloxacin Intermediate
A novel and efficient route for preparing (4a R, 7a S)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione through enzyme-mediated kinetic resolution processes has been developed. This process, which utilizes Candida antarctica lipase B (CAL-B) and phenyl allyl carbonates, is particularly useful for producing the optically pure intermediate of the antibiotic moxifloxacin (Li et al., 2014).
Synthesis of 1,6-Methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione Derivatives
Novel derivatives of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione have been synthesized and shown to have unique aromatic properties and electrochemical reduction potentials. Additionally, certain derivatives have been demonstrated to autorecycle oxidize amines and alcohols under specific conditions, suggesting potential applications in oxidation processes (Mitsumoto & Nitta, 2004).
Nitrogen-Embedded Small-Molecule Semiconducting Materials
The compound has been utilized in the synthesis of novel nitrogen-embedded small molecules with distinct electrochemical, self-assembly, and carrier transport properties. These materials have potential applications in the field of semiconductors and electronic devices (Zhou et al., 2019).
Synthesis of Hydrazone Compounds
Hydrazone compounds have been synthesized using this compound, showcasing its versatility in creating compounds with potentially varied applications, particularly in chemistry and potentially in pharmaceuticals (Fathi & Mohammed, 2021).
Photoluminescent Conjugated Polymers
The compound has been used in the synthesis of photoluminescent conjugated polymers with promising applications in electronic devices due to their optical properties and stability (Beyerlein & Tieke, 2000).
Safety and Hazards
Properties
IUPAC Name |
6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLNPCNHNHAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432551 | |
Record name | 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128740-13-6 | |
Record name | Tetrahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128740-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, tetrahydro-6-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: Why is the enzymatic resolution of cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione significant in the context of moxifloxacin synthesis?
A: Moxifloxacin, a potent antibacterial drug, is synthesized using specific stereoisomers of its precursor molecules. The compound cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is a crucial chiral intermediate in moxifloxacin synthesis. [] Enzymatic resolution using lipase offers a highly selective and efficient method to separate the desired enantiomer of this compound, which is essential for synthesizing moxifloxacin with high purity and desired biological activity. []
Q2: What are the advantages of using lipase for the resolution of cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione compared to other methods?
A2: Traditional chemical resolution methods often involve harsh conditions and can be less environmentally friendly. Lipase-catalyzed resolution offers several advantages:
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